molecular formula C6H4O2S B085644 Thiophene-3,4-dicarbaldehyde CAS No. 1073-31-0

Thiophene-3,4-dicarbaldehyde

Cat. No. B085644
CAS RN: 1073-31-0
M. Wt: 140.16 g/mol
InChI Key: GCYSRLXIEWTZNM-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarbaldehyde is a chemical compound with the molecular formula C6H4O2S . It is also known by other names such as 3,4-Diformylthiophene and 3,4-Thiophenedicarboxaldehyde . This compound is a derivative of Thiophene, which is a sulfur-containing aromatic compound that closely resembles benzene in its chemical and physical properties .


Molecular Structure Analysis

The molecular structure of Thiophene-3,4-dicarbaldehyde consists of a five-membered ring made up of four carbon atoms and one sulfur atom . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .


Physical And Chemical Properties Analysis

Thiophene-3,4-dicarbaldehyde has a molecular weight of 140.16 . It is predicted to have a boiling point of 293.9±25.0 °C and a density of 1.370±0.06 g/cm3 . The compound is typically stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

Thiophene-3,4-dicarbaldehyde, also known as TT, is primarily used in the construction of covalent organic frameworks (COFs) due to its electron-rich properties . These COFs are the primary targets of TT and play a crucial role in various chemical reactions, particularly in photocatalysis .

Mode of Action

TT interacts with its targets through a condensation process, forming thienothiophene-based COFs . These COFs, such as TT-TAPB-COF and TT-TAPT-COF, are constructed by the condensation of TT with other compounds like 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The interaction of TT with these compounds results in the formation of highly crystalline COFs .

Biochemical Pathways

The biochemical pathways affected by TT primarily involve the oxidation of sulfides to sulfoxides . TT-based COFs, particularly TT-TAPT-COF, exhibit effective light-triggered charge separation and migration, leading to the oxidation of sulfides with molecular oxygen . This process results in the production of corresponding sulfoxides with excellent conversions and selectivities .

Result of Action

The action of TT results in the formation of highly crystalline COFs that exhibit excellent photocatalytic performance . These COFs, particularly TT-TAPT-COF, demonstrate superior performance in the oxidation of sulfides, producing corresponding sulfoxides with high conversions and selectivities .

Action Environment

The action, efficacy, and stability of TT can be influenced by various environmental factors. For instance, the presence of light is crucial for the photocatalytic performance of TT-based COFs . Additionally, the stability of these COFs can be affected by factors such as temperature and pH.

properties

IUPAC Name

thiophene-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSRLXIEWTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483946
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-3,4-dicarbaldehyde

CAS RN

1073-31-0
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions of Thiophene-3,4-dicarbaldehyde with aromatic amines and how is the reaction mechanism supported?

A1: Thiophene-3,4-dicarbaldehyde (1) exhibits interesting reactivity with aromatic amines depending on the reaction conditions. In the presence of 2-mercaptoethanol, it forms N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles (2) and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles (3) []. The reaction mechanism for these transformations has been investigated using labelling experiments and NMR spectral analysis, providing evidence for the proposed pathways [].

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